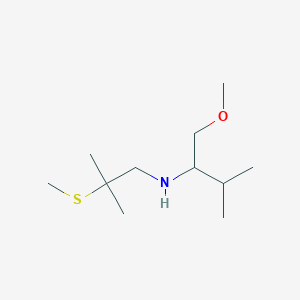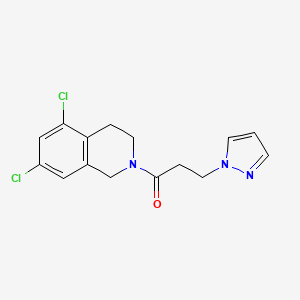![molecular formula C13H19NOS B7640115 N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine is a chemical compound used in scientific research for its unique biochemical and physiological effects. This compound is synthesized using a specific method and is used in various research applications to understand its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine is not fully understood. However, it is believed that this compound interacts with certain receptors in the body, leading to changes in cellular signaling pathways. These changes can ultimately lead to changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful for treating a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has a unique chemical structure that makes it useful for studying certain biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine. For example, researchers could investigate its potential as an anti-cancer therapy in more detail, including its effects on different types of cancer cells. Additionally, researchers could study its effects on other cellular processes, such as cell differentiation and apoptosis. Finally, researchers could investigate the potential side effects of this compound and develop strategies to minimize any negative effects.
Synthesemethoden
The synthesis of N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine involves a series of chemical reactions. The starting material is 3-bromoanisole, which is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with 3-chloropropyl methyl sulfide to form a new molecule. The resulting molecule is then reacted with oxirane to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine has been used in various scientific research applications. One of the primary uses of this compound is to study its mechanism of action. Researchers are interested in understanding how this compound interacts with biological systems and how it can be used to develop new therapies.
Eigenschaften
IUPAC Name |
N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(16-2)11-4-3-5-12(8-11)14-13-6-7-15-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNMDIBKCNWWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2CCOC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)
![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)
